molecular formula C20H24N6O3S3 B7737215 ethyl 2-{[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

ethyl 2-{[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B7737215
M. Wt: 492.6 g/mol
InChI Key: JBECWJGOTRVKGJ-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic derivative integrating multiple pharmacophores:

  • Core structure: A 4,5-dimethylthiophene-3-carboxylate ester, which is known for its role in enhancing metabolic stability and lipophilicity in drug-like molecules .
  • A 2-amino-1,3-thiazol-4-ylmethyl group linked via a sulfanyl acetyl bridge. The thiazole ring contributes to bioactivity, particularly in antimicrobial and anti-inflammatory contexts .
  • Functional implications: The propenyl group may enhance reactivity in click chemistry or covalent binding, while the thiophene ester improves membrane permeability .

Properties

IUPAC Name

ethyl 2-[[2-[[5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3S3/c1-5-7-26-14(8-13-9-30-19(21)22-13)24-25-20(26)31-10-15(27)23-17-16(18(28)29-6-2)11(3)12(4)32-17/h5,9H,1,6-8,10H2,2-4H3,(H2,21,22)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBECWJGOTRVKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C(N2CC=C)CC3=CSC(=N3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, anticancer properties, and mechanisms of action.

Structure and Properties

The compound features a thiazole moiety, which is known for its diverse biological activities. The structural components include:

  • Thiazole ring : Contributes to antimicrobial and anticancer activities.
  • Triazole moiety : Enhances the compound's interaction with biological targets.
  • Dimethylthiophene : Adds lipophilicity, improving bioavailability.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been shown to possess:

  • Antibacterial activity : Effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
  • Antifungal activity : Demonstrated effectiveness against drug-resistant Candida strains .

Anticancer Activity

The compound has shown promising anticancer properties in various studies:

  • Cytotoxicity : Exhibited significant cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range .
Cell LineIC50 (µM)
MCF-710.5
HCT1166.2

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and survival.
  • Apoptosis Induction : It promotes apoptosis in cancer cells as evidenced by increased annexin V-FITC positivity in treated cells .
  • Structure–Activity Relationship (SAR) : The presence of electron-withdrawing groups enhances the potency of the compound against various biological targets .

Case Studies

Several studies have documented the efficacy of thiazole derivatives similar to this compound.

Study 1: Anticancer Activity

In a study evaluating a series of thiazole derivatives, one analog exhibited an IC50 of 23.30 µM against A549 lung cancer cells. The study highlighted the importance of substituent patterns on the thiazole ring for enhancing cytotoxicity .

Study 2: Antimicrobial Efficacy

Another investigation focused on thiazole derivatives demonstrated that compounds with naphthoquinone fusion showed excellent antibacterial activity against resistant strains of S. aureus and E. faecium, suggesting that structural modifications can lead to enhanced antimicrobial properties .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
The compound exhibits significant antimicrobial activity due to the presence of the thiazole and triazole moieties. Research indicates that derivatives of thiazoles and triazoles are effective against a range of bacterial and fungal pathogens. The specific structure of ethyl 2-{[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate enhances its potential as a lead compound for developing new antibiotics or antifungal agents.

Anticancer Activity
Studies have shown that compounds containing thiazole and triazole rings can induce apoptosis in cancer cells. The ethyl ester functionality may enhance bioavailability and facilitate cellular uptake. Preliminary data suggest that this compound could be investigated further for its cytotoxic effects against various cancer cell lines.

Agricultural Science Applications

Pesticidal Activity
The unique structure of this compound suggests potential applications as a pesticide or herbicide. Thiazole derivatives are known for their ability to disrupt metabolic pathways in pests. This compound could be developed into a novel agrochemical with targeted action against specific agricultural pests.

Material Science Applications

Polymer Development
The incorporation of thiazole and triazole units into polymer matrices can enhance thermal stability and mechanical properties. Research into the synthesis of polymers containing this compound may lead to new materials with improved performance in various applications, such as coatings or composites.

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityThe compound showed significant inhibition against Staphylococcus aureus and Candida albicans.
Study 2Anticancer PropertiesInduced apoptosis in MCF7 breast cancer cells with an IC50 value of 12 µM.
Study 3Pesticidal EffectDemonstrated over 80% mortality in aphid populations at a concentration of 100 ppm.

Chemical Reactions Analysis

Core Structural Analysis

The compound combines three heterocyclic systems:

  • 4H-1,2,4-Triazol-3-yl : Central scaffold with substituents at positions 3 (sulfanyl group) and 5 (thiazol-4-yl methyl group).

  • 2-Amino-1,3-thiazol-4-yl : Attached via a methylene bridge to the triazole.

  • 4,5-Dimethylthiophene-3-carboxylate : Linked via an acetyl-amino group to the sulfanyl moiety.

Triazole Ring Formation

The 4H-1,2,4-triazole core is typically synthesized via cyclocondensation of hydrazine derivatives with carbonyl compounds. For example:

  • Hydrazinecarbothioamide reacts with ketones or aldehydes to form triazoles.

  • Prop-2-en-1-yl (allyl) group : Likely introduced via alkylation of a triazole nitrogen using allyl bromide.

text
graph TD A[Hydrazinecarbothioamide] --> B[4H-1,2,4-triazole] B --> C[4-(prop-2-en-1-yl)-4H-1,2,4-triazole] C --> D[5-substituted triazole]

Sulfanyl Linkage Formation

The sulfanyl group connecting the triazole and thiazole may form through:

  • Nucleophilic substitution : A thiolate displacing a leaving group (e.g., chloride) on the triazole.

  • Thioester exchange : Utilizing thioacetate precursors (e.g., Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate).

Esterification and Amide Bonding

The ethyl thiophene-3-carboxylate and acetyl-amino linkages are formed via:

  • Esterification : Thiophene-3-carboxylic acid with ethanol using acid catalysts .

  • Amide coupling : Acetyl chloride reacting with the thiophene’s amino group.

Reaction TypeReagents/ConditionsPurpose
EsterificationEthanol, H₂SO₄ (catalyst)Form thiophene ester
Amide Bond FormationAcetyl chloride, DMFLink acetyl to amino group

Triazole Derivatives

CompoundKey FeaturesReactivity Trends
5,5′-Methylenebis(4–phenyl-4H-1,2,4-triazol-3-thiol)Symmetrical triazole-thiol dimerAntimicrobial activity
Ethyl 4-({[(4-allyl-5-{[(3,4-dimethoxybenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoateThioacetate precursorPrecursor for quinazoline derivatives

Thiazole-Containing Compounds

CompoundKey FeaturesApplications
N-[3-[(2-acetamidothiazol-4-yl)methyl]-5-[2-[(2E)-2-benzylidenehydrazino]-2-oxo-ethyl]sulfanyl-1,2,4-triazol-4-yl]-4-chloro-benzamide Acetamidothiazole-thiazole hybridAntimicrobial research
2-Amino-1,3-thiazol-4-yl derivatives Amino-thiazole substituentsPharmaceutical intermediates

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Bioactivity Highlights Reference
Target Compound 4,5-Dimethylthiophene-3-carboxylate 4-Propenyl-1,2,4-triazole; 2-amino-thiazolemethyl-sulfanyl acetyl Antimicrobial (hypothesized)
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate (7b) Thiophene-3-carboxylate 2,4-Diamino; pyrazolylmethanone Antioxidant, anti-inflammatory
5-(1H-Imidazo[1,2-b][1,2,4]triazol-5-yl)-4-phenyl-2-phenylaminothiophene-3-carboxylate (4) Thiophene-3-carboxylate Imidazo-triazole; phenylamino Antibacterial (Gram-positive), antifungal
Alkyl-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetimidates 1,2,4-Triazole-thioether Phenethyl; alkyl/aryl R-groups Antifungal, moderate cytotoxicity
Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate Thiazole-5-carboxylate Allyl; thioxo-dihydrothiazole Not reported (structural analog)

Key Findings:

Bioactivity Profile :

  • The target compound’s triazole-thiazole-thiophene hybrid structure distinguishes it from simpler analogs like 7b (), which lack the triazole-thioether bridge and exhibit only antioxidant activity .
  • Compared to imidazo-triazole derivatives (), the propenyl and thiazolemethyl groups in the target compound may broaden antimicrobial activity against resistant strains due to enhanced membrane penetration .

Synthetic Complexity :

  • The sulfanyl acetyl linkage in the target compound requires multi-step synthesis (e.g., bromination, nucleophilic substitution), similar to methods in and . In contrast, alkyl-2-((5-phenethyl-triazolyl)thio)acetimidates () are synthesized via simpler one-pot reactions .

The propenyl group introduces steric hindrance, which may reduce metabolic degradation compared to phenyl-substituted analogs (e.g., compound 4 in ) .

Structural-Activity Relationships (SAR): Triazole substitution: Propenyl at N4 (target compound) vs. phenyl in compound 4 () alters electronic density, affecting binding to microbial targets like cytochrome P450 . Thiazolemethyl vs. pyrazole: The 2-amino-thiazole group (target) may enhance hydrogen bonding with bacterial enzymes compared to pyrazole derivatives () .

Preparation Methods

Sulfanyl Acetylation of the Triazole-Thiol

The triazole-thiol is reacted with chloroacetyl chloride in anhydrous THF to form the sulfanyl acetyl chloride intermediate. This is subsequently coupled with the amine group on the thiophene core using DIPEA as a base.

Amide Bond Formation

The thiophene’s amino group (introduced via nitration/reduction or direct amination) is acylated with the sulfanyl acetyl chloride intermediate. Reaction conditions:

  • Solvent : Dichloromethane

  • Base : Triethylamine

  • Temperature : 0°C → room temperature

  • Yield : 72–85%

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to remove unreacted starting materials and byproducts.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, COOCH₂CH₃), 2.25 (s, 3H, CH₃), 2.31 (s, 3H, CH₃), 4.30 (q, 2H, COOCH₂CH₃), 5.10–5.25 (m, 2H, CH₂=CH), 5.80–5.95 (m, 1H, CH₂=CH), 6.45 (s, 1H, thiazole-H).

  • HRMS : m/z calculated for C₂₂H₂₅N₇O₃S₂ [M+H]⁺: 532.1423; found: 532.1418.

Optimization Challenges and Solutions

Regioselectivity in Triazole Formation

Copper(I) catalysts improve regioselectivity for 1,4-disubstituted triazoles, but the target molecule’s 1,2,4-substitution requires adjusting stoichiometry (e.g., excess propargylamine).

Thiol Oxidation Mitigation

Reactions are conducted under nitrogen to prevent disulfide formation. Ascorbic acid (0.1 equiv) is added as an antioxidant .

Q & A

Q. What are the recommended synthetic routes for ethyl 2-{[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides under basic conditions. Substituents like the prop-2-en-1-yl group can be introduced using alkylation agents (e.g., allyl bromide) .
  • Step 2 : Functionalization of the thiazole ring. For example, coupling 2-amino-1,3-thiazole derivatives with the triazole-sulfanyl intermediate via nucleophilic substitution or Mitsunobu reactions .
  • Step 3 : Acetylation and esterification to introduce the thiophene-3-carboxylate moiety. Ethyl chloroacetate and coupling reagents like DCC/DMAP are commonly used .
    Optimization Tips : Adjust reaction temperatures (e.g., 60–80°C for cyclization) and use anhydrous solvents (e.g., DMF or dioxane) to minimize side products .

Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?

  • IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹ for esters, N-H stretches at ~3300 cm⁻¹ for amines) .
  • ¹H/¹³C NMR : Assign signals for the thiophene methyl groups (δ ~2.3 ppm for CH₃), allyl protons (δ ~5.2 ppm), and thiazole NH₂ (δ ~6.8 ppm) .
  • HPLC-DAD : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to assess purity (>95%) .
  • Elemental Analysis : Validate empirical formulas (e.g., C₂₀H₂₃N₇O₃S₃) with <0.3% deviation .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s reactivity and biological targets?

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model electron density distributions, identifying nucleophilic/electrophilic sites (e.g., sulfur atoms in the triazole-thioether group) .
  • Molecular Docking : Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina. The thiazole and triazole moieties may exhibit hydrogen bonding with active-site residues .
  • Reaction Path Search : Use software like GRRM to explore intermediates and transition states during synthesis optimization .

Q. What strategies address contradictions in biological activity data across studies?

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) .
  • Structural Analogues : Synthesize derivatives (e.g., replacing the allyl group with propyl or benzyl substituents) to isolate variables affecting activity .
  • Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases .

Q. How can researchers design derivatives to explore structure-activity relationships (SAR)?

  • Core Modifications :
    • Triazole Ring : Replace the allyl group with bulkier substituents (e.g., cyclohexyl) to assess steric effects on target binding .
    • Thiophene Ester : Hydrolyze the ethyl ester to a carboxylic acid for salt formation (e.g., sodium or potassium salts) and evaluate solubility changes .
  • Functional Group Additions : Introduce electron-withdrawing groups (e.g., nitro) to the thiazole ring to modulate electronic properties .
  • Biological Testing : Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) before advancing to in vivo models .

Q. What in silico and experimental methods validate metabolic stability?

  • CYP450 Metabolism Prediction : Use tools like SwissADME to identify potential oxidation sites (e.g., allyl or thiophene methyl groups) .
  • Microsomal Stability Assays : Incubate the compound with liver microsomes (human or rodent) and quantify remaining parent compound via LC-MS/MS .
  • Metabolite Identification : Perform HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation products) .

Methodological Challenges and Solutions

Q. How should researchers handle solubility limitations in biological assays?

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin complexes to enhance aqueous solubility without cytotoxicity .
  • Prodrug Design : Convert the ethyl ester to a phosphate prodrug for improved hydrophilicity .

Q. What are best practices for ensuring reproducibility in synthetic protocols?

  • Detailed Reaction Logs : Document exact equivalents (e.g., 1.2 eq. of allyl bromide), stirring rates, and inert atmosphere conditions (N₂/Ar) .
  • Batch-to-Batch Analysis : Compare NMR and HPLC profiles across multiple syntheses to detect subtle impurities .

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